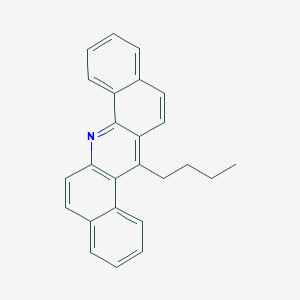

DIBENZ(a,h)ACRIDINE, 14-BUTYL-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibenzo(a,h)acridine, 14-butyl- is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential as a mutagen and carcinogen. This compound has been found in various environmental samples, including air, soil, and water, and has been shown to induce DNA damage and promote tumor development in animal studies. In

Wirkmechanismus

Dibenzo(a,h)acridine, 14-butyl- is believed to exert its mutagenic and carcinogenic effects through the formation of DNA adducts. These adducts can cause DNA damage, mutations, and chromosomal aberrations, which can lead to cancer development. Dibenzo(a,h)acridine, 14-butyl- has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.

Biochemische Und Physiologische Effekte

Dibenzo(a,h)acridine, 14-butyl- has been shown to induce DNA damage, mutations, and chromosomal aberrations in vitro and in vivo. It has also been shown to promote tumor development in animal studies. Additionally, dibenzo(a,h)acridine, 14-butyl- has been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.

Vorteile Und Einschränkungen Für Laborexperimente

Dibenzo(a,h)acridine, 14-butyl- is a useful tool for investigating the mechanisms of DIBENZ(a,h)ACRIDINE, 14-BUTYL--induced DNA damage and mutagenesis. It can be used to study the effects of DIBENZ(a,h)ACRIDINE, 14-BUTYL-s on gene expression and cellular signaling pathways. However, dibenzo(a,h)acridine, 14-butyl- is a potent mutagen and carcinogen, which can pose a risk to researchers and laboratory personnel. Therefore, appropriate safety measures should be taken when handling this compound.

Zukünftige Richtungen

Future research on dibenzo(a,h)acridine, 14-butyl- should focus on identifying its targets in the cell and elucidating the mechanisms by which it induces DNA damage and mutagenesis. Additionally, research should focus on identifying ways to mitigate the carcinogenic effects of dibenzo(a,h)acridine, 14-butyl-, such as developing inhibitors of its enzymatic activity or identifying compounds that can prevent the formation of DNA adducts. Furthermore, research should focus on identifying the sources and pathways of exposure to dibenzo(a,h)acridine, 14-butyl- in the environment and developing strategies to reduce human exposure to this compound.

Synthesemethoden

Dibenzo(a,h)acridine, 14-butyl- can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Suzuki-Miyaura coupling. The Diels-Alder reaction involves the reaction between anthracene and maleic anhydride, followed by reduction and alkylation to form dibenzo(a,h)acridine, 14-butyl-. Friedel-Crafts alkylation involves the reaction between anthracene and butyl chloride in the presence of aluminum chloride as a catalyst. Suzuki-Miyaura coupling involves the reaction between 14-bromoanthracene and butylboronic acid in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

Dibenzo(a,h)acridine, 14-butyl- has been extensively studied for its potential as a mutagen and carcinogen. It has been used as a model compound to investigate the mechanisms of DIBENZ(a,h)ACRIDINE, 14-BUTYL--induced DNA damage and mutagenesis. Dibenzo(a,h)acridine, 14-butyl- has also been used to study the effects of DIBENZ(a,h)ACRIDINE, 14-BUTYL-s on gene expression and cellular signaling pathways. Additionally, dibenzo(a,h)acridine, 14-butyl- has been used in animal studies to investigate its potential as a tumor promoter and its effects on tumor development.

Eigenschaften

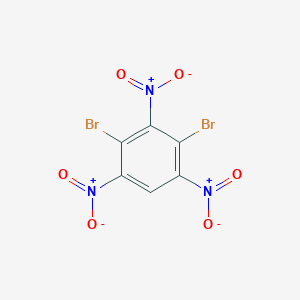

CAS-Nummer |

10457-58-6 |

|---|---|

Produktname |

DIBENZ(a,h)ACRIDINE, 14-BUTYL- |

Molekularformel |

C25H21N |

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |

InChI |

InChI=1S/C25H21N/c1-2-3-10-21-22-15-13-18-9-5-7-12-20(18)25(22)26-23-16-14-17-8-4-6-11-19(17)24(21)23/h4-9,11-16H,2-3,10H2,1H3 |

InChI-Schlüssel |

JOFFJINKGNRGBE-UHFFFAOYSA-N |

SMILES |

CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |

Kanonische SMILES |

CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |

Andere CAS-Nummern |

10457-58-6 |

Synonyme |

14-Butyldibenz[a,h]acridine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)